

Technical Guide: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS: 93413-76-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B1353939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is a key organic compound with the CAS number 93413-76-4.^{[1][2]} It serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine, an antidepressant used to treat major depressive disorder and anxiety disorders.^[1] This compound's structure, featuring a nitrile group, a tertiary alcohol on a cyclohexyl ring, and a methoxyphenyl moiety, makes it an ideal precursor for the synthesis of Venlafaxine and other complex molecules.^[3] This guide provides a comprehensive overview of its properties, synthesis, and analysis for professionals in research and drug development.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid.^[4] It is soluble in methanol.^[2] A summary of its key properties is presented in the table below.

Property	Value	Reference
CAS Number	93413-76-4	[1] [2]
Molecular Formula	C ₁₅ H ₁₉ NO ₂	[1] [2]
Molecular Weight	245.32 g/mol	[1] [2]
IUPAC Name	2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile	[4]
Synonyms	1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, Venlafaxine Impurity 34, Venlafaxine Cyano Impurity	[5]
Appearance	White to off-white solid/powder to crystal	[2] [4]
Melting Point	121-123 °C	[2]
Boiling Point (Predicted)	410.1 ± 25.0 °C	[2]
Density (Predicted)	1.142 ± 0.06 g/cm ³	[2]
Solubility	Soluble in Methanol	[2]
Storage Temperature	2-8°C, sealed in a dry environment	[2]

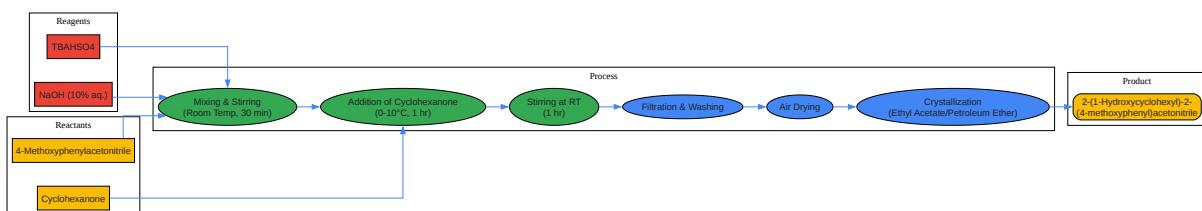
Structural Information:

X-ray crystallography studies have shown that **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile** can crystallize in both monoclinic and orthorhombic systems.[\[6\]](#) The molecular structure consists of a central acetonitrile carbon atom bonded to a 1-hydroxycyclohexyl group, a 4-methoxyphenyl group, and a cyano group. This arrangement results in a chiral center. In the solid state, inversion-related molecules can form dimers through hydrogen bonding between the hydroxyl and nitrile groups.[\[7\]](#)

Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

The primary synthetic route to this compound involves a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[\[3\]](#)

Experimental Protocol


Materials:

- 4-Methoxyphenylacetonitrile
- Cyclohexanone
- 10% aqueous Sodium Hydroxide (NaOH) solution
- Tetrabutylammonium hydrogen sulfate (TBAHSO₄) - Phase Transfer Catalyst
- Ethyl acetate
- Petroleum ether
- Water

Procedure:

- A mixture of 4-methoxyphenylacetonitrile (100 g, 0.68 mol), 10% aqueous NaOH solution (100 ml, 0.25 mol), and TBAHSO₄ (5 g, 0.014 mol) is stirred at room temperature for 30 minutes. A dark red color will appear.[\[2\]](#)
- The mixture is cooled to 0 °C, and cyclohexanone (67 g, 0.680 mol) is added in small portions with vigorous stirring, ensuring the temperature does not exceed 10 °C.[\[2\]](#)
- A white solid will form within 30 minutes to one hour. The solid should be crushed, and the reaction mixture is stirred vigorously at room temperature for an additional hour.[\[2\]](#)
- The solid product is collected by filtration and washed with water until the filtrate is neutral to pH paper.[\[2\]](#)

- The product is air-dried.[2]
- Purification is achieved by crystallization from a mixture of ethyl acetate and petroleum ether (e.g., 500:350 v/v) to yield a bright white solid.[2]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.

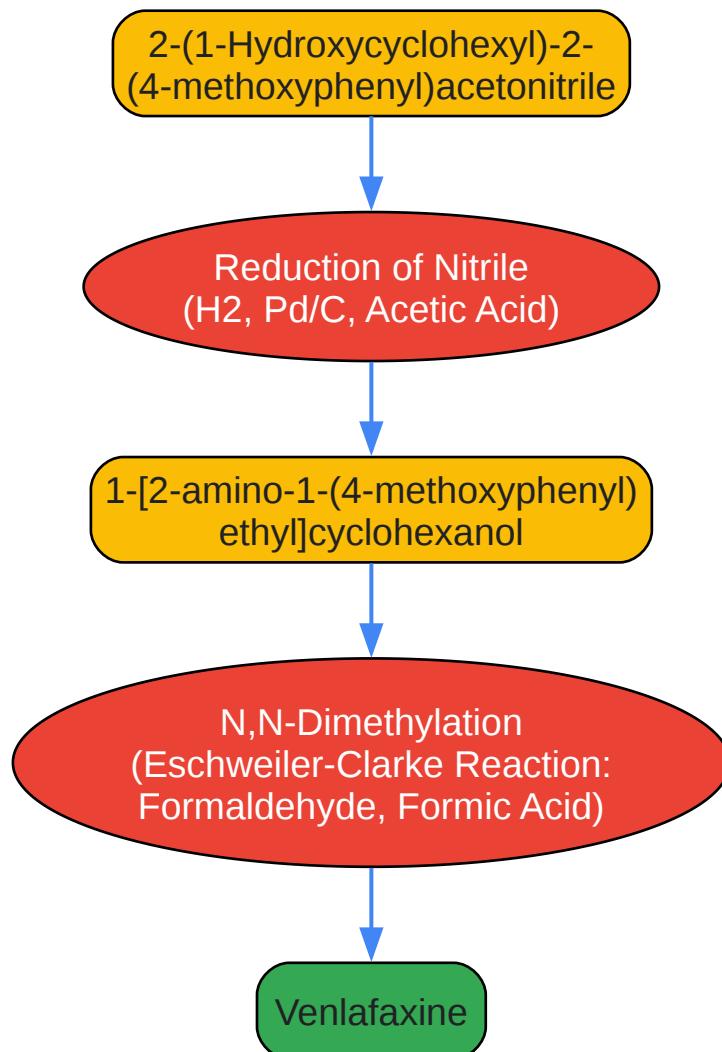
Role in Venlafaxine Synthesis

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is the direct precursor to Venlafaxine. The synthesis involves two main subsequent steps: reduction of the nitrile group to a primary amine, followed by N,N-dimethylation.

Step 1: Reduction of the Nitrile Group

The nitrile group is reduced to a primary amine, yielding 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

Experimental Protocol:


- Method: Catalytic hydrogenation.
- Catalyst: 10% Palladium on carbon.
- Solvent: Acetic acid.
- Conditions: The reaction is carried out in an autoclave under a hydrogen pressure of 10-15 kg/cm².
- Workup: After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting solid is dried to afford the product.

Step 2: N,N-Dimethylation (Eschweiler-Clarke Reaction)

The primary amine is then dimethylated to form Venlafaxine.

Experimental Protocol:

- Reagents: Formic acid and 40% formaldehyde solution.
- Procedure: A stirred mixture of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, formic acid, formaldehyde solution, and water is heated at 90-98°C for approximately 19 hours.
- Workup: The reaction mixture is cooled and washed with chloroform. The aqueous layer is then cooled to 5°C and basified with a sodium hydroxide solution. The product is extracted from the alkaline aqueous layer with chloroform.

[Click to download full resolution via product page](#)

Caption: Conversion of the intermediate to Venlafaxine.

Analytical Methods

The purity and identity of **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile** are typically confirmed using standard analytical techniques. While specific published methods for this intermediate are not readily available, methods for the analysis of Venlafaxine and its impurities can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis and to monitor reaction progress.

- Column: A C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size) is suitable.[8]
- Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium acetate or potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol.[8][9][10] For example, a mobile phase of sodium acetate buffer and acetonitrile (65:35) has been used for Venlafaxine analysis.[8]
- Detection: UV detection at a wavelength around 225-230 nm is appropriate for the aromatic ring system.[8][9]
- Flow Rate: A typical flow rate would be in the range of 1.0-1.5 mL/min.[9][10]

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include aromatic protons (around 6.9 and 7.3 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a complex multiplet for the cyclohexyl protons (around 1.55 ppm).[1]
 - ^{13}C NMR: Signals corresponding to the aromatic carbons, the nitrile carbon, the methoxy carbon, the cyclohexyl carbons, and the carbon bearing the hydroxyl group would be expected.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the ether and alcohol.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (245.32 g/mol) and characteristic fragmentation patterns.

Biological Activity and Safety

Biological Activity

There is limited publicly available information on the direct biological activity of **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**. Its primary significance lies in its role as a synthetic intermediate.^[1] Any biological effects would likely be related to its structural similarity to Venlafaxine or its potential to be metabolized into related compounds.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.^[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of Venlafaxine. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for researchers and professionals involved in the development and manufacturing of this widely used antidepressant. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(1-HydroxyCyclohexyl)-2-(4-MethoxyPhenyl)Acetonitrile | 93413-76-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile [lgcstandards.com]

- 5. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Technical Guide: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS: 93413-76-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353939#2-1-hydroxycyclohexyl-2-4-methoxyphenyl-acetonitrile-cas-number-93413-76-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com